molecular formula C20H19N3O3 B11315017 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11315017
M. Wt: 349.4 g/mol
InChI Key: PZWLQLRUFSDMJB-UHFFFAOYSA-N
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Description

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amides and aldehydes or ketones.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazolidines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenoxy and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Oxazolidines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 5-[(DIMETHYLAMINO)METHYL]-2-FURANMETHANOL

Uniqueness

The uniqueness of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H19N3O3/c1-4-9-22-19-16(11-21)23-20(26-19)17-8-7-15(25-17)12-24-18-10-13(2)5-6-14(18)3/h4-8,10,22H,1,9,12H2,2-3H3

InChI Key

PZWLQLRUFSDMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N

Origin of Product

United States

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